2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile
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Overview
Description
2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile is a synthetic organic compound characterized by its complex structure, which includes a thienyl ring, a chlorobenzyl group, and an ethanimidoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile typically involves multiple steps:
Formation of the Thienyl Intermediate: The initial step often involves the preparation of a thienyl derivative through a series of reactions, such as halogenation and subsequent substitution reactions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the thienyl intermediate.
Formation of the Ethanimidoyl Group: The ethanimidoyl moiety is typically introduced through a condensation reaction involving an appropriate amine and aldehyde or ketone.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often under specific conditions such as the presence of a base or catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its activity against specific enzymes or receptors, as well as its overall bioavailability and toxicity.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical modifications makes it a versatile component in the design of advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorobenzyl and thienyl groups suggests potential interactions with hydrophobic pockets in proteins, while the nitrile group could participate in hydrogen bonding or other polar interactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-{[(4-Methylbenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile: Similar structure but with a methyl group instead of a chlorine atom.
2-(5-{[(4-Fluorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile: Contains a fluorine atom instead of chlorine.
2-(5-{[(4-Bromobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile: Bromine atom replaces the chlorine.
Uniqueness
The presence of the chlorine atom in 2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile can significantly influence its chemical reactivity and biological activity compared to its analogs. Chlorine atoms can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with hydrophobic sites in proteins.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
2-[5-[(E)-N-[(4-chlorophenyl)methoxy]-C-methylcarbonimidoyl]thiophen-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-11(15-7-6-14(20-15)8-9-17)18-19-10-12-2-4-13(16)5-3-12/h2-7H,8,10H2,1H3/b18-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRQLDLSSRSTGL-WOJGMQOQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)Cl)C2=CC=C(S2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)Cl)/C2=CC=C(S2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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